molecular formula C7H8O B6229767 hept-1-en-6-yn-3-one CAS No. 1323443-43-1

hept-1-en-6-yn-3-one

Cat. No.: B6229767
CAS No.: 1323443-43-1
M. Wt: 108.14 g/mol
InChI Key: DTDNXVUTYUVZME-UHFFFAOYSA-N
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Description

Hept-1-en-6-yn-3-one is an organic compound containing carbon, hydrogen, and oxygen elements. Its molecular formula is C7H8O, and it is known for its unique structure, which includes both an alkene and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-1-en-6-yn-3-one can be synthesized through various methods. One common approach involves the use of palladium and ruthenium catalysts in a multi-step process. For example, a four-step synthetic route can be employed to prepare a series of C-7 substituted hept-2-en-6-yn-1-ols, which can then be converted to this compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Hept-1-en-6-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Hept-1-en-6-yn-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which hept-1-en-6-yn-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with specific biomolecules, potentially altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hept-1-en-6-yn-3-one is unique due to its combination of alkene and alkyne functional groups, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and various research fields.

Properties

CAS No.

1323443-43-1

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

hept-1-en-6-yn-3-one

InChI

InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h1,4H,2,5-6H2

InChI Key

DTDNXVUTYUVZME-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CCC#C

Purity

95

Origin of Product

United States

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